molecular formula C17H20N4 B008840 Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- CAS No. 107369-99-3

Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl-

Cat. No. B008840
M. Wt: 280.37 g/mol
InChI Key: OBGCEHRBOHPYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications. This compound is commonly known as Gelsemine, and it is found in the plant Gelsemium elegans, which is native to East Asia.

Mechanism Of Action

The mechanism of action of Gelsemine is not fully understood, but it is believed to act on the nervous system. Gelsemine has been shown to bind to the GABA-A receptor and modulate its activity, leading to a decrease in neuronal excitability.

Biochemical And Physiological Effects

Gelsemine has several biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Gelsemine has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of anxiety and insomnia.

Advantages And Limitations For Lab Experiments

One of the advantages of using Gelsemine in lab experiments is its high potency and specificity. Gelsemine has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using Gelsemine is its complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are several future directions for research on Gelsemine. One area of research is in the development of new cancer therapies that utilize Gelsemine's anti-cancer properties. Another area of research is in the development of new drugs that target the GABA-A receptor, which could lead to the development of new treatments for anxiety and insomnia.
In conclusion, Gelsemine is a promising compound with several potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive candidate for further research. While there are still many unknowns about its mechanism of action and potential side effects, continued research on Gelsemine could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of Gelsemine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative and an aldehyde, followed by cyclization to form the pyrrolo-benzodiazepine ring system.

Scientific Research Applications

Gelsemine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that Gelsemine has potent anti-cancer activity and can induce apoptosis in cancer cells.

properties

CAS RN

107369-99-3

Product Name

Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl-

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene

InChI

InChI=1S/C17H20N4/c1-10-8-11(2)19-17-15(18-10)5-4-12-13-9-21(3)7-6-14(13)20-16(12)17/h4-5,20H,6-9H2,1-3H3

InChI Key

OBGCEHRBOHPYDW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C

Canonical SMILES

CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C

Other CAS RN

107369-99-3

synonyms

2,4,9-Trimethyl-8,9,10,11-tetrahydro-3H-pyrido-(4,3-b)(1,4)diazepine(2 ,3-g)indole

Origin of Product

United States

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